- Microwave-assisted synthesis of ionic liquids of phosphate and application in Knoevenagel reaction, Nanjing Hangkong Hangtian Daxue Xuebao, 2009, 41(3), 414-417

Cas no 7351-83-9 (Dimethylphosphate)

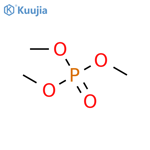

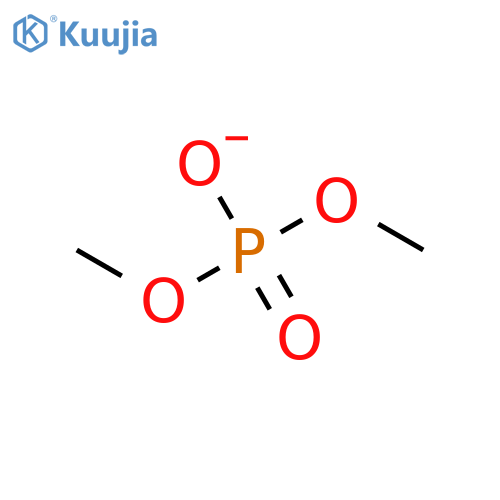

Dimethylphosphate structure

Produktname:Dimethylphosphate

CAS-Nr.:7351-83-9

MF:C2H6O4P

MW:125.040401935577

CID:542347

Dimethylphosphate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Phosphoric acid, dimethyl ester, ion(1-)

- Dimethyl phosphate anion

- (Dimethyl phosphate) anion

- KKUKTXOBAWVSHC-UHFFFAOYSA-M

- C1461

- Dimethyl hydrogen phosphate solution, 1000 mug/mL in methanol, ampule of 1.2 mL, certified reference material

- CID 3753418

- Dimethylphosphate

-

- Inchi: 1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)/p-1

- InChI-Schlüssel: KKUKTXOBAWVSHC-UHFFFAOYSA-M

- Lächelt: P(=O)([O-])(OC)OC

Berechnete Eigenschaften

- Genaue Masse: 125

- Monoisotopenmasse: 125

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 7

- Anzahl drehbarer Bindungen: 2

- Komplexität: 73.4

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: -1.2

- Topologische Polaroberfläche: 58.6

Experimentelle Eigenschaften

- PSA: 68.40000

- LogP: 0.81780

Dimethylphosphate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 0.3 min, 150 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 6 d, 353 K

Referenz

- Formation and Substructure of Cellulose/Ionic Liquid Complex Crystals: Results from Wide-Angle X-ray Scattering and Solid-State 13C NMR Spectroscopy, Crystal Growth & Design, 2022, 22(12), 7603-7610

Synthetic Routes 3

Reaktionsbedingungen

1.1 12 h, 130 °C

Referenz

- Research on the degradation behaviors of wood pulp cellulose in ionic liquids, Journal of Molecular Liquids, 2022, 356,

Synthetic Routes 4

Reaktionsbedingungen

1.1 24 h, 80 °C

Referenz

- Development of Nanoscale Hybrids from Ionic Liquid-Peptide Amphiphile Assemblies as New Functional Materials, ACS Omega, 2020, 5(24), 14543-14554

Synthetic Routes 5

Reaktionsbedingungen

1.1 72 h, 80 °C

Referenz

- additive for lubricating oil comprising ionic liquid, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 6.5 h, 75 °C

Referenz

- Method for preparing imidazolium dialkyl phosphate ionic liquid, China, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 100 °C; 80 h, 120 °C

Referenz

- Screening of glycoside hydrolases and ionic liquids for fibre modification, Journal of Chemical Technology and Biotechnology, 2018, 93(3), 818-826

Synthetic Routes 8

Reaktionsbedingungen

1.1 25 °C → 60 °C; 24 h, 60 °C

1.2 Solvents: Diethyl ether ; 60 °C; 6 h, 60 °C; 24 h, 80 °C

1.2 Solvents: Diethyl ether ; 60 °C; 6 h, 60 °C; 24 h, 80 °C

Referenz

- Treating agent for polysaccharide, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 1 h, 100 °C; 18 h, 80 °C

Referenz

- On the solubility of wood in non-derivatising ionic liquids, Green Chemistry, 2013, 15(9), 2374-2378

Synthetic Routes 10

Reaktionsbedingungen

1.1 rt; rt → 80 °C; 24 h, 80 °C

Referenz

- Direct extraction of genomic DNA from maize with aqueous ionic liquid buffer systems for applications in genetically modified organisms analysis, Analytical and Bioanalytical Chemistry, 2014, 406(30), 7773-7784

Synthetic Routes 11

Reaktionsbedingungen

1.1 24 h, 80 °C

Referenz

- Imidazolium dialkylphosphates-a class of versatile, halogen-free and hydrolytically stable ionic liquids, Green Chemistry, 2007, 9(3), 233-242

Synthetic Routes 12

Reaktionsbedingungen

1.1 4 h, 120 °C; 18 h, 120 °C

Referenz

- Process for fibrillating lignocellulosic materials using ionic liquids, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 25 °C → 60 °C; 24 h, 60 °C

Referenz

- Ionic liquid for polysaccharide treatment, Japan, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 12 h, 150 °C

Referenz

- Effects of water content on the dissolution behavior of wool keratin using 1-ethyl-3-methylimidazolium dimethylphosphate, Science China: Chemistry, 2017, 60(7), 934-941

Synthetic Routes 15

Reaktionsbedingungen

1.1 Solvents: Methyl isobutyl ketone ; rt; 15 min, rt; rt → 110 °C; 12 h, 110 °C

Referenz

- Extraction of Polyhydroxyalkanoates from Purple Non-Sulfur Bacteria by Non-Chlorinated Solvents, Polymers (Basel, 2021, 13(23),

Synthetic Routes 16

Reaktionsbedingungen

1.1 24 h, 80 °C

Referenz

- Dissolution capacity and rheology of cellulose in ionic liquids composed of imidazolium cation and phosphate anions, Polymers for Advanced Technologies, 2019, 30(7), 1751-1758

Synthetic Routes 17

Reaktionsbedingungen

1.1 rt; rt → 80 °C; 24 h, 80 °C

Referenz

- Fast and efficient extraction of DNA from meat and meat derived products using aqueous ionic liquid buffer systems, New Journal of Chemistry, 2015, 39(6), 4994-5002

Synthetic Routes 18

Reaktionsbedingungen

Referenz

- DBN-based ionic liquids with high capability for the dissolution of wool keratin, RSC Advances, 2017, 7(4), 1981-1988

Synthetic Routes 19

Reaktionsbedingungen

1.1 12 h, 423 K

Referenz

- Highly Efficient Dissolution of Wool Keratin by Dimethylphosphate Ionic Liquids, ACS Sustainable Chemistry & Engineering, 2015, 3(11), 2925-2932

Dimethylphosphate Raw materials

Dimethylphosphate Preparation Products

Dimethylphosphate Verwandte Literatur

-

Sergio J. Garibay,Omar K. Farha,Jared B. DeCoste Chem. Commun. 2019 55 7005

-

Marc Uerdingen,Claudia Treber,Martina Balser,Günter Schmitt,Christoph Werner Green Chem. 2005 7 321

-

Elina Priede,Sindija Brica,Eduards Bakis,Niklavs Udris,Andris Zicmanis New J. Chem. 2015 39 9132

-

Wenqian Chen,Naoki Ogiwara,Kentaro Kadota,Kitt Panyarat,Susumu Kitagawa,Satoshi Horike Dalton Trans. 2017 46 10798

-

5. Radiolysis of di- and tri-methyl phosphates in oxygenated aqueous solution: a model system for DNA strand breakageMan Nien Schuchmann,Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 1984 699

7351-83-9 (Dimethylphosphate) Verwandte Produkte

- 946306-33-8(N-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl-2-(1H-indol-3-yl)-2-oxoacetamide)

- 1807268-12-7(2-Chloro-3-fluoro-6-methylmandelic acid)

- 49776-82-1(6-Heptenyl Isothiocyanate)

- 1214386-79-4(1-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)benzene)

- 899944-97-9(N-(3-chloro-4-methoxyphenyl)-2-{4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)

- 713-71-3(OXIRANE, [[3-(TRIFLUOROMETHYL)PHENYL]METHYL]-)

- 2138243-49-7(ethyl 5-amino-4-(butan-2-yl)-1-propyl-1H-pyrazole-3-carboxylate)

- 1333222-20-0(3-(2-Chlorophenyl)-6-methoxypyridazine)

- 1020329-80-9(tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate)

- 1094377-62-4(1-(4-Fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one)

Empfohlene Lieferanten

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Handan Zechi Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Changfu Chemical Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge